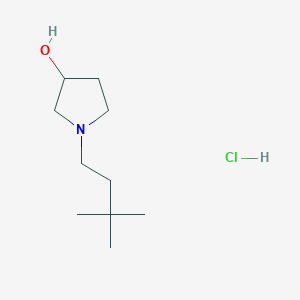

1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as DMHP, often involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .Molecular Structure Analysis

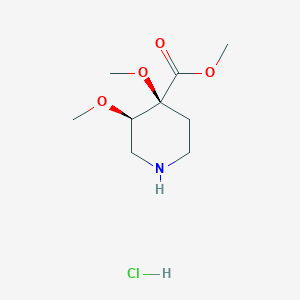

The molecular structure of DMHP includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The 3,3-dimethylbutyl group is attached to the nitrogen in the ring.Physical And Chemical Properties Analysis

DMHP has a molecular weight of 207.74. The related compound, pyrrolidin-3-ol hydrochloride, has a molecular weight of 123.58, and it exists in liquid form .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) highlights its use as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, investigating the reaction mechanism in detail (Liu et al., 2014). This suggests that derivatives of pyrrolidin-3-ol could potentially serve as catalysts or co-catalysts in similar organic transformations, contributing to the development of more efficient and sustainable synthetic routes.

Synthesis of Heterocyclic Compounds

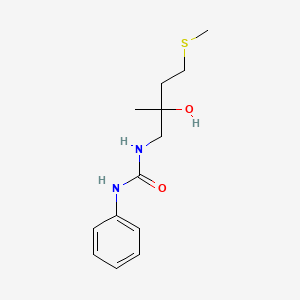

The work by Maity and Pramanik (2013) on the synthesis of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from Arylglyoxals and Enamines through Domino Condensation and Allylic Hydroxylation demonstrates the versatility of pyrrolidine derivatives in synthesizing complex heterocyclic structures (Maity & Pramanik, 2013). This indicates potential research applications of 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in facilitating the construction of novel organic compounds, possibly through similar domino reactions.

Generation of Structurally Diverse Libraries

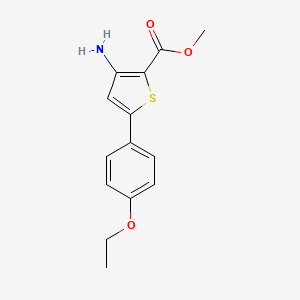

The study on 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the utility of pyrrolidine derivatives in diversifying chemical libraries (Roman, 2013). This research application suggests that 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride could be explored for generating new molecules with potential biological or material applications.

Photophysical Properties

Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles involves the synthesis of novel dimeric complexes and their photophysical properties (Mancilha et al., 2011). Although not directly related, the study implies the potential of pyrrolidine derivatives like 1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride in the design and synthesis of new materials with unique optical properties, possibly through complexation or incorporation into ligand systems.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3,3-dimethylbutyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)5-7-11-6-4-9(12)8-11;/h9,12H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZOQZSBABNCCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CCC(C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,3-Dimethylbutyl)pyrrolidin-3-ol hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![2-{[Hydroxy(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}acetic acid hydrochloride](/img/structure/B2658033.png)

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)

![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)